N-methyl-2-phenyl-1,3-thiazol-5-amine hydrochloride
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Overview
Description
2-Phenyl-thiazol-5-yl-methylamine hydrochloride is a chemical compound with the molecular formula C10H10N2S·HCl and a molecular weight of 226.73 g/mol . This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-thiazol-5-yl-methylamine hydrochloride typically involves the reaction of phosphorus pentasulfide with acylaminoketone to produce 2-phenyl-5-alkyl-thiazole . The reaction conditions often include the use of boiling ethanol and trimethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve eco-friendly techniques such as microwave irradiation to enhance the yield and reduce the reaction time . These methods are designed to be more sustainable and efficient compared to traditional synthesis routes.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-thiazol-5-yl-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Phenyl-thiazol-5-yl-methylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-thiazol-5-yl-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes . For example, it may block histamine receptors, reducing the formation of stomach acid .
Comparison with Similar Compounds
Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness: 2-Phenyl-thiazol-5-yl-methylamine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11ClN2S |
---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
N-methyl-2-phenyl-1,3-thiazol-5-amine;hydrochloride |
InChI |
InChI=1S/C10H10N2S.ClH/c1-11-9-7-12-10(13-9)8-5-3-2-4-6-8;/h2-7,11H,1H3;1H |
InChI Key |
WHDGUUMKEKOHOI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(S1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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